2-Amino-2-(4-chlorophenyl)acetic acid

Description

Nomenclature and Structural Characteristics of 2-Amino-2-(4-chlorophenyl)acetic acid

The precise identification and structural understanding of a chemical compound are fundamental to its study. This section details the formal naming conventions and the key structural attributes of this compound.

IUPAC and Common Synonyms

The compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. However, it is also known by several common or trivial names and catalog identifiers, which are frequently encountered in scientific literature and chemical supply catalogs.

The IUPAC name for this compound is this compound. lookchem.comfishersci.cafishersci.ca It is commonly available as a racemic mixture, often denoted with "DL-" or "(+/-)".

| Nomenclature Type | Name |

| IUPAC Name | This compound fishersci.cafishersci.ca |

| Common Synonym | DL-4-Chlorophenylglycine lookchem.com |

| Common Synonym | 4-Chlorophenylglycine lookchem.com |

| Common Synonym | DL-alpha-amino-4-chlorophenylacetic acid lookchem.com |

| Common Synonym | H-DL-Phg(4-Cl)-OH lookchem.com |

Chemical Structure and Isomeric Forms

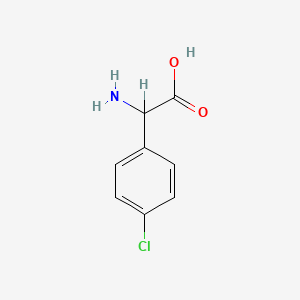

The molecular structure of this compound consists of a central alpha-carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a 4-chlorophenyl group. This arrangement gives it the characteristics of an alpha-amino acid.

| Chemical Identifier | Value |

| Molecular Formula | C8H8ClNO2 lookchem.comfishersci.ca |

| Molecular Weight | 185.61 g/mol lookchem.com |

| SMILES | C1=CC(=CC=C1C(C(=O)O)N)Cl fishersci.cafishersci.ca |

| InChI Key | QGJGBYXRJVIYGA-UHFFFAOYSA-N fishersci.ca |

The alpha-carbon of this compound is a stereocenter, as it is bonded to four different substituent groups. This property, known as chirality, means the molecule is non-superimposable on its mirror image, leading to the existence of two distinct enantiomers: (R)-2-Amino-2-(4-chlorophenyl)acetic acid and (S)-2-Amino-2-(4-chlorophenyl)acetic acid. chemsrc.com

The racemic mixture, containing equal amounts of the R and S enantiomers, is often designated as DL-4-Chlorophenylglycine. Phenylglycine derivatives, in general, are noted to be more susceptible to racemization compared to other α-amino acids. rsc.org The separation of these racemic mixtures into individual, optically pure enantiomers can be accomplished through various methods, including chromatography with chiral stationary phases or by synthesis from optically active starting materials, which are standard practices in organic chemistry. googleapis.comgoogle.com

The structural components of this compound each contribute to its chemical properties and its utility in research.

The α-amino acid backbone is a privileged scaffold in drug discovery. mdpi.com The presence of both amino and carboxyl functional groups provides structural complexity and multiple points for chemical modification. mdpi.com Non-proteinogenic amino acids, such as this compound, are particularly valuable tools for modulating key properties in the design of peptides and other bioactive molecules. mdpi.com They can be used to alter conformation, enhance stability, and fine-tune biological activity. The α,α-disubstituted α-amino acid framework is of significant interest to the pharmaceutical industry as a component of potential drug candidates. nih.gov

Historical Context and Evolution of Research on Phenylglycine Derivatives

The study of phenylglycine and its derivatives has evolved over several decades. Initially, phenylglycine was identified as a natural component of peptide antibiotics, such as virginiamycin S and streptogramin B, in the 1960s and 1970s. rsc.org This discovery established the natural occurrence of this class of amino acids.

By the early 1990s, research had expanded into the field of neuroscience, with phenylglycine derivatives being developed as pharmacological tools to study metabotropic glutamate (B1630785) receptors in the central nervous system. nih.gov A significant advancement came in the late 1990s with the sequencing of biosynthesis gene clusters for glycopeptide antibiotics like chloroeremomycin. rsc.orgnih.gov This work provided the first insights into the genetic and enzymatic pathways responsible for producing phenylglycine-type amino acids, sparking intensive investigation into their biosynthesis that has continued for over 15 years. rsc.orgnih.gov These foundational studies have highlighted the importance of phenylglycine derivatives in both natural products and medicinal chemistry, attracting sustained interest from academic research groups and pharmaceutical companies. nih.gov

Current Research Landscape and Emerging Trends for this compound and its Analogs

Contemporary research continues to explore the utility of this compound and related phenylglycine derivatives in diverse scientific applications. These compounds serve as crucial building blocks in the synthesis of complex molecules with potential therapeutic value.

Phenylglycine itself is utilized in the synthesis of inhibitors for the hepatitis C virus (HCV) non-structural protein 3 (NS3) protease and in the development of compounds with fungicidal activity. caymanchem.com Expanding on this, the structural similarity of phenylglycine to phenylalanine has prompted research into phenylglycine derivatives as potential antidiabetic drugs, inspired by the success of D-phenylalanine derivatives like Nateglinide. google.com Furthermore, functionalized amino acids and their derivatives have shown excellent anticonvulsant properties in animal seizure models, representing another active area of investigation. nih.gov

A broader trend in drug discovery is the increasing use of unnatural amino acids (UAAs) to create molecules with enhanced properties. UAAs like this compound can be incorporated into peptides or other molecular scaffolds to improve stability, selectivity, and biological activity. The inclusion of halogenated amino acids is a specific strategy within this trend, aimed at developing new antimicrobial drugs to combat antibiotic-resistant pathogens and to fine-tune pharmacokinetic properties. mdpi.commdpi.com The strategic use of such tailor-made amino acids continues to be a prolific approach in modern drug design, offering new pathways for the discovery of novel therapeutics. mdpi.com

Scope and Significance of the Review

A review dedicated to this compound is significant due to the compound's foundational role as a chiral building block in the pharmaceutical and agrochemical industries. researchgate.net Chiral amines and their derivatives are essential components in approximately 40% of all pharmaceuticals, making the efficient synthesis of enantiomerically pure precursors like this compound a topic of major importance. researchgate.net The primary significance lies in its application as a key intermediate for the synthesis of semi-synthetic antibiotics, anticonvulsants, and other therapeutic molecules.

The scope of this review encompasses the compound's central role in synthetic chemistry, particularly in the generation of molecules with specific stereochemistry. The development of cost-effective and sustainable methods for producing single-enantiomer compounds is a major challenge in chemical manufacturing. researchgate.net Therefore, examining the synthetic routes to enantiomerically pure (R)- and (S)- forms of this compound, including advanced biocatalytic methods, is a key focus. researchgate.netmdpi.com Biocatalysis, using enzymes like transaminases, offers a highly selective and environmentally benign alternative to traditional chemical synthesis for producing optically pure amines and amino acids. researchgate.netmdpi.com

The significance of reviewing this compound is underscored by the continuous demand for novel and effective pharmaceuticals. By providing a detailed overview of the chemical utility and synthetic accessibility of this compound, this review serves as a resource for chemists and pharmacologists. It highlights the compound's potential in diversity-oriented synthesis, a strategy to create libraries of structurally diverse molecules for drug discovery programs. mdpi.com The insights into its chemistry are crucial for designing new drugs and for optimizing the production of existing ones. mdpi.comnih.gov

Table 1: Research Applications of this compound

| Field of Research | Specific Application | Significance |

|---|---|---|

| Organic Synthesis | Chiral Building Block | Used as a precursor for the asymmetric synthesis of complex molecules and chiral alcohols. nih.gov |

| Medicinal Chemistry | Pharmaceutical Intermediate | A key component in the synthesis of various pharmaceuticals, including semi-synthetic penicillins and other drugs. google.com |

| Biological Research | Study of Metabolic Pathways | As an unnatural amino acid derivative, it is used to investigate enzyme activities and metabolic processes. |

| Biocatalysis | Substrate for Enzymatic Synthesis | Employed in enzyme-catalyzed reactions to produce enantiomerically pure chiral amines, which are valuable for drug manufacturing. researchgate.netmdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(4-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJGBYXRJVIYGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863712 | |

| Record name | Benzeneacetic acid, .alpha.-amino-4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid | |

| Record name | Benzeneacetic acid, .alpha.-amino-4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6212-33-5, 43189-37-3 | |

| Record name | α-Amino-4-chlorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6212-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, alpha-amino-4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006212335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, .alpha.-amino-4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, .alpha.-amino-4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, α-amino-4-chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amino(4-chlorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4-Chlorophenyl)glycine, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RM2JW43TGA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Derivatization of 2 Amino 2 4 Chlorophenyl Acetic Acid

Reactions of the Amino Group

The primary amino group in 2-amino-2-(4-chlorophenyl)acetic acid is a nucleophilic center, enabling it to participate in a range of bond-forming reactions. These reactions are fundamental to the synthesis of more complex molecules, including peptides and other derivatives with potential applications in medicinal chemistry.

Acylation and Amidation Reactions

The amino group of this compound readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction results in the formation of an N-acyl derivative, which is an amide. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct. Protecting the carboxylic acid group as an ester prior to acylation can prevent unwanted side reactions. A variety of protocols for amide coupling can be employed, including those designed for sterically hindered substrates or electron-deficient amines, which may be relevant depending on the specific acylating agent used. rsc.org For instance, the N-acylation of unprotected amino acids has been demonstrated through methods that harness the rearrangement of reactive nitrile imines, showcasing the versatility of amide bond formation. nih.gov

Alkylation and Arylation Reactions

N-alkylation of the amino group can be achieved by reacting this compound with alkyl halides. wikipedia.org This reaction typically proceeds via a nucleophilic substitution mechanism. To favor mono-alkylation and prevent the formation of di- and tri-alkylated products, it is often necessary to use specific reaction conditions or protecting group strategies. For example, the synthesis of N-methylated derivatives, such as 2-[(4-chlorophenyl)(methyl)amino]acetic acid, has been reported. uni.lu More advanced methods, such as copper-catalyzed metallaphotoredox platforms, offer alternatives for N-alkylation under mild, room-temperature conditions, accommodating a wide range of alkyl halides. princeton.edu N-arylation, the formation of a bond with an aromatic ring, can also be achieved using appropriate arylating agents and catalytic systems, often requiring transition metal catalysts.

Formation of Peptide Bonds and Amino Acid Conjugates

As an amino acid, this compound is a valuable component in peptide synthesis. medchemexpress.comsigmaaldrich.com Its incorporation into a peptide chain involves the formation of a peptide (amide) bond between its amino group and the carboxylic acid group of another amino acid. This process requires the use of protecting groups for the amino and carboxyl functions not involved in the bond formation to ensure sequence specificity. Standard peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) or uronium salts (e.g., HATU), are used to activate the carboxylic acid group for the reaction. uantwerpen.befishersci.co.uk The resulting peptide conjugates can be further elaborated or studied for their biological properties. The synthesis of peptide-oligonucleotide conjugates, for example, often involves a multi-step process using heterobifunctional crosslinkers to join the two molecular entities. nih.gov

Reactions of the Amino Group of this compound

| Reaction Type | Reactant | Reagents/Conditions | Product |

| Acylation | Acetic Anhydride (B1165640) | Base (e.g., Pyridine) | N-Acetyl-2-amino-2-(4-chlorophenyl)acetic acid |

| Alkylation | Methyl Iodide | Base (e.g., K2CO3), Solvent (e.g., DMF) | 2-(Methylamino)-2-(4-chlorophenyl)acetic acid |

| Peptide Coupling | N-Boc-Alanine | Coupling Agent (e.g., HATU), Base (e.g., DIPEA), Solvent (e.g., DMF) | N-Boc-Alanyl-(4-chlorophenyl)glycine |

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety of this compound is the site of several important chemical transformations, including esterification, amide formation, and reduction. These reactions expand the range of derivatives that can be synthesized from this parent compound.

Esterification and Amide Formation

The carboxylic acid group can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com For example, reacting this compound with ethanol (B145695) and a catalytic amount of sulfuric acid yields the corresponding ethyl ester. This reaction is often a prerequisite for subsequent reactions on the amino group, as the ester serves as a protecting group for the carboxylic acid. Amide formation at the carboxylic acid function can be achieved by reacting it with an amine, typically requiring activation of the carboxylic acid with a coupling agent, similar to peptide bond formation. libretexts.orgorganic-chemistry.org A variety of amines can be used, leading to a diverse set of amide derivatives.

Reduction to Alcohols

The carboxylic acid group can be reduced to a primary alcohol, yielding 2-amino-2-(4-chlorophenyl)ethanol. This transformation typically requires a reducing agent. A common method involves the in-situ formation of a mixed anhydride from the N-acylated amino acid, followed by reduction with a mild reducing agent like sodium borohydride. ijpsdronline.com This two-step, one-pot procedure allows for the selective reduction of the carboxylic acid in the presence of the amide group, providing access to valuable chiral amino alcohols.

Reactions of the Carboxylic Acid Group of this compound

| Reaction Type | Reactant | Reagents/Conditions | Product |

| Esterification | Methanol | Acid Catalyst (e.g., H2SO4), Heat | Methyl 2-amino-2-(4-chlorophenyl)acetate |

| Amide Formation | Benzylamine | Coupling Agent (e.g., EDC), Base (e.g., DIPEA) | N-Benzyl-2-amino-2-(4-chlorophenyl)acetamide |

| Reduction | N/A | 1. Acylating agent (e.g., Ethyl Chloroformate), N-Methylmorpholine 2. Sodium Borohydride (NaBH4) | 2-Amino-2-(4-chlorophenyl)ethanol |

Reactions Involving the Chlorophenyl Moiety

The presence of a chlorine atom on the phenyl ring introduces a reactive handle for significant molecular modifications. This site can be targeted through several modern synthetic methodologies to introduce new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions for Further Functionalization

In contrast to the limitations of SNAr, palladium- and copper-catalyzed cross-coupling reactions offer powerful and versatile methods for functionalizing the C-Cl bond. These reactions have become cornerstones of modern organic synthesis, enabling the formation of new bonds that would be difficult to achieve otherwise.

Suzuki-Miyaura Coupling: This reaction is a robust method for forming new carbon-carbon bonds by coupling the aryl chloride with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org The general catalytic cycle involves oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org This strategy could be employed to replace the chlorine atom on the phenyl ring with a variety of alkyl, alkenyl, or other aryl groups, significantly diversifying the structure. For instance, in the synthesis of novel isoindolin-1-one (B1195906) derivatives, a Suzuki coupling was effectively used to functionalize a 7-bromo-substituted scaffold with various boronic acids, demonstrating the utility of this approach for building molecular complexity. acs.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds. It allows for the coupling of aryl halides with a wide range of amines. acs.org While the target molecule already possesses an amino group, this reaction could be applied to a precursor molecule, or in more complex synthetic schemes, to introduce different nitrogen-based functionalities by replacing the chlorine atom. Copper-catalyzed amination reactions, a related and often complementary method, have also been developed, sometimes under microwave irradiation, to efficiently form C-N bonds with aryl halides. acs.org

These cross-coupling reactions transform the relatively inert chlorophenyl group into a versatile anchor point for extensive structural modifications, crucial for developing new chemical entities.

Oxidation and Reduction Chemistry

The functional groups of this compound can participate in redox reactions. The amino group itself can be subject to oxidation. Conversely, a common synthetic route to prepare such amino acids involves the reduction of a corresponding nitro-substituted precursor. For example, a well-established method for synthesizing p-Aminophenylacetic acid involves the chemical reduction of p-nitrophenylacetic acid. This transformation can be achieved using reagents like tin and hydrochloric acid or through catalytic hydrogenation.

Derivatization for Structure-Activity Relationship (SAR) Studies

Derivatization of a lead compound is a fundamental strategy in medicinal chemistry to understand how different parts of a molecule contribute to its biological activity—a concept known as Structure-Activity Relationship (SAR). By systematically modifying the structure of this compound, researchers can map out the key features required for a desired biological effect and optimize properties like potency and selectivity. nih.govresearchgate.net

Modifications on the Phenyl Ring and their Influence on Biological Activity

Altering the substituents on the phenyl ring can have a profound impact on a molecule's interaction with its biological target. The electronic properties (electron-donating vs. electron-withdrawing) and steric bulk of the substituents are critical variables. nih.gov

A pertinent example can be found in a study on isoindolin-1-one derivatives designed as GABAA receptor modulators. acs.org Although the parent scaffold was different, the study systematically explored substitutions on a dichlorophenyl ring attached to the core. The findings demonstrate how subtle changes to the aromatic ring dramatically influence biological potency. acs.org For instance, replacing a chlorine atom with a methyl group or introducing an additional fluorine atom led to measurable changes in the half-maximal effective concentration (EC50), as detailed in the table below. acs.org This type of analysis is crucial for fine-tuning a molecule's activity. acs.org

Table 1: Example of Phenyl Ring Modification Effects on GABAA Receptor Activity

| Base Scaffold | Phenyl Ring Substitution | α1β2γ2 EC50 (µM) | α2β2γ2 EC50 (µM) |

| Isoindolin-1-one | 2,4-dichloro | Reference | Reference |

| Isoindolin-1-one | 2,4-dichloro, 5-fluoro | 0.04 - 0.07 | 0.07 - 0.22 |

| Isoindolin-1-one | 2-chloro, 4-methyl | 0.05 - 0.22 | 0.06 - 0.32 |

This table is based on data for SAR studies on isoindolin-1-one derivatives and serves as an illustrative example of how phenyl ring modifications are evaluated. acs.org

Functional Group Modifications (Amino and Carboxylic Acid Groups)

The amino and carboxylic acid groups are primary sites for derivatization to influence properties such as solubility, metabolic stability, and cell permeability, or to explore new binding interactions with a target protein.

Carboxylic Acid Modifications: The carboxylic acid is frequently converted into esters or amides. Esterification can produce prodrugs that improve oral absorption, which are then hydrolyzed in the body to release the active carboxylic acid. nih.gov A specific synthetic strategy involved converting the carboxylic acid of a related phenylacetic acid derivative into its sodium salt, followed by reaction with propargyl bromide to yield a propargyl ester. cyberleninka.ru This alkyne-containing ester then served as a handle for further derivatization via Mannich reactions, creating a library of new compounds for biological evaluation. cyberleninka.ru

Table 2: Common Derivatizations for SAR Studies

| Functional Group | Modification Type | Resulting Group | Rationale for Modification |

| Carboxylic Acid | Esterification | -COOR | Prodrug design, increase lipophilicity |

| Carboxylic Acid | Amidation | -CONR₂ | Alter hydrogen bonding, change solubility |

| Carboxylic Acid | Esterification (functionalized) | -CO-O-CH₂-C≡CH | Introduce reactive handle for further synthesis cyberleninka.ru |

| Amino Group | Acylation | -NH-CO-R | Alter hydrogen bonding, increase stability |

| Amino Group | N-Alkylation | -NHR or -NR₂ | Modify basicity and steric profile |

Through these targeted derivatizations, the this compound scaffold can be systematically explored to develop new compounds with optimized properties for research and potential therapeutic applications.

Biological Activity and Mechanistic Investigations of 2 Amino 2 4 Chlorophenyl Acetic Acid and Its Derivatives

Mechanisms of Action

The biological activities of 2-Amino-2-(4-chlorophenyl)acetic acid and its derivatives are underpinned by their interactions at a molecular level. These interactions can lead to the modulation of various cellular pathways and enzymatic activities.

The structural characteristics of this compound, particularly the presence of an amino group, a carboxylic acid function, and a substituted phenyl ring, provide the basis for its interaction with specific biological targets. As a foundational structure, it serves as a key intermediate in the synthesis of more complex molecules with defined pharmacological profiles.

Derivatives of closely related compounds have demonstrated specific interactions with significant molecular targets. For instance, a series of novel 2,7-disubstituted isoindolin-1-one (B1195906) derivatives, which can be synthesized from precursors like 2-(2,4-dichlorophenyl)acetic acid, have been identified as potent positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABAA) receptors. acs.org These derivatives were found to bind to the β/α interface of the transmembrane domain (TMD) within the α1β2γ2 receptor subtype, a distinct binding site from classical benzodiazepines. acs.org This interaction enhances the effect of the inhibitory neurotransmitter GABA, suggesting a potential mechanism for antiepileptic activity. acs.org Positive allosteric modulators of GABAA receptors increase the activity of the receptor, typically by making the chloride ion channel open more frequently or for longer durations in the presence of GABA. wikipedia.org

As a derivative of the amino acid glycine (B1666218), this compound has the potential to influence metabolic pathways where glycine is a key substrate. abmole.com Glycine itself is integral to numerous metabolic processes, including the synthesis of proteins, glutathione, and purines, and it plays a role in one-carbon metabolism. nih.gov Dysregulation of glycine metabolism is associated with various health conditions. nih.gov

When the primary pathway for glycine breakdown, the glycine cleavage system (GCS), is impaired, glycine and its derivatives can accumulate. nih.gov This suggests that synthetic amino acid analogues like this compound could potentially compete with or otherwise affect the enzymes involved in these pathways. For example, excess glycine can be conjugated with various acyl-CoAs to form acylglycines, a process that can be influenced by the availability of glycine analogues. nih.gov While direct studies on the metabolic fate and specific enzymatic inhibition by this compound are not extensively detailed in the available literature, its structural similarity to glycine suggests it could be a substrate or inhibitor for enzymes such as glycine-N-acyltransferase. nih.gov

This compound is classified as a derivative of glycine. abmole.commedchemexpress.com This classification is based on its structural similarity to the natural amino acid, featuring a central carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a variable side chain, which in this case is a 4-chlorophenyl group. nih.gov This structural analogy allows it to be recognized by biological systems and participate in or interfere with biochemical reactions involving natural amino acids.

Amino acid derivatives are widely recognized for their biological significance and are used as building blocks for the synthesis of peptides and other pharmacologically active compounds. medchemexpress.com They can influence the secretion of anabolic hormones and serve as a source of fuel during physical exercise. medchemexpress.com The unique side chain of this compound, with its chloro-substituted aromatic ring, confers specific physicochemical properties that dictate its interactions with biological macromolecules and distinguish its activity from that of endogenous glycine.

Neuropharmacological Effects

The central nervous system is a key area where derivatives of this compound have shown potential activity, particularly in the modulation of enzymes and receptors involved in neurotransmission.

Cholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.

While studies on the direct cholinesterase inhibitory activity of this compound are limited, research into its derivatives has yielded significant findings. A series of 2-(9-acridinylamino)-2-oxoethyl piperazine (B1678402)/piperidine/morpholinecarbodithioate derivatives were synthesized and evaluated for their anticholinesterase activity. Within this series, a number of compounds demonstrated potent and specific inhibition of BuChE. Notably, a derivative featuring a 4-chlorophenyl group exhibited strong inhibitory activity against BuChE. The IC50 value, which represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity, was determined for this compound against BuChE. While this derivative also showed some inhibitory activity against AChE, it was found to be weaker, and a specific IC50 value was not reported in the study.

| Compound Derivative Structure | Target Enzyme | IC50 (µM) |

|---|---|---|

| 2-(9-acridinylamino)-2-oxoethyl piperazinecarbodithioate with 4-chlorophenyl group | Butyrylcholinesterase (BChE) | 0.014 - 2.097 (range for piperazine derivatives) |

The table above presents the butyrylcholinesterase inhibitory activity for a class of derivatives. The specific IC50 for the 4-chlorophenyl derivative falls within the noted range.

Beyond the cholinergic system, derivatives of related chloro-phenyl acetic acids have been shown to interact with other critical neurotransmitter pathways. As previously mentioned, a significant finding is the activity of isoindolin-1-one derivatives, synthesized from precursors like 2-(2,4-dichlorophenyl)acetic acid, as positive allosteric modulators of GABAA receptors. acs.org

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. acs.org GABAA receptors, which are ligand-gated ion channels, mediate fast inhibitory neurotransmission. acs.org By acting as positive allosteric modulators, these derivatives enhance the effect of GABA, leading to increased neuronal inhibition. acs.orgwikipedia.org This modulation of the GABAergic pathway is a well-established mechanism for producing anxiolytic, sedative, and anticonvulsant effects. The discovery of novel compounds that interact with a distinct allosteric site on the GABAA receptor opens up new avenues for the development of therapeutics with potentially different pharmacological profiles compared to existing drugs that target this system. acs.org

Potential Applications in Neurodegenerative Diseases (e.g., Alzheimer's Disease)

The exploration of 2-aminothiazole (B372263) derivatives, a class of compounds structurally related to derivatives of this compound, has revealed potential neuroprotective properties that may be relevant for the treatment of neurological conditions. researchgate.net Research into multi-target-directed ligands for Alzheimer's disease has included the synthesis of various derivatives aimed at inhibiting key pathological processes of the disease. nih.gov One of the primary targets in Alzheimer's therapy is the prevention of Aβ (amyloid-beta) peptide aggregation. nih.gov Oxidative stress is another factor that can promote the aggregation of Aβ peptides. nih.gov While direct studies on this compound for neurodegenerative diseases are not extensively documented in the provided sources, the broader class of 2-aminothiazole analogues has been identified as containing potential neuroprotective agents. researchgate.net

**4.3. Antimicrobial Properties

Derivatives of this compound, particularly those incorporating a thiazole (B1198619) ring, have been a significant focus of research for their antimicrobial capabilities. These synthetic compounds have been evaluated against a range of pathogenic bacteria and fungi.

The antibacterial potential of this compound derivatives has been investigated, with notable activity observed, particularly against Gram-positive bacteria. In one study, newly synthesized derivatives of [2-amino-4-(4-chlorophenyl) 1,3-thiazole] were screened for their in vitro antibacterial activity against several bacterial strains, including the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli. researchgate.net The results indicated that some of the tested compounds exhibited moderate antibacterial activity against S. aureus. researchgate.net However, the same compounds showed no antibacterial activity against the tested Gram-negative bacteria, including E. coli. researchgate.net

Another study focusing on different 2-aminothiazole derivatives also included E. coli and the Gram-positive Bacillus subtilus in their screening panel to evaluate potential antibacterial agents. researchgate.net The pursuit of new antibacterial agents is driven by the increasing incidence of diseases caused by bacteria in immunocompromised individuals. researchgate.net

Table 1: Antibacterial Activity of selected this compound Thiazole Derivatives

| Compound Type | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| [2-amino-4-(4-chlorophenyl) 1,3-thiazole] derivative 7 | Staphylococcus aureus | Moderate | researchgate.net |

| [2-amino-4-(4-chlorophenyl) 1,3-thiazole] derivative 8 | Staphylococcus aureus | Moderate | researchgate.net |

Several studies have highlighted the promising antifungal properties of thiazole derivatives of this compound against clinically relevant Candida species. A series of new derivatives based on the [2-amino-4-(4-chlorophenyl) 1,3-thiazole] nucleus demonstrated distinguished antifungal activity against both Candida albicans and Candida glabrata. researchgate.net This is particularly significant as C. glabrata is known for its high innate resistance to commonly used azole antifungal agents. researchgate.netnih.gov

The evaluation of these compounds was performed using a well diffusion technique to determine their inhibitory effects on fungal growth. researchgate.net The strong activity of these synthetic derivatives positions them as candidates for further development, especially considering the rising challenge of antifungal resistance. researchgate.netnih.gov Other research has also confirmed the testing of 2-aminothiazole derivatives against C. albicans. researchgate.net

Table 2: Antifungal Activity of selected this compound Thiazole Derivatives

| Compound Type | Fungal Strain | Activity Level | Reference |

|---|---|---|---|

| [2-amino-4-(4-chlorophenyl) 1,3-thiazole] derivatives 5-8 | Candida albicans | Distinguished | researchgate.net |

While the antimicrobial activity of these compounds has been established, the precise mechanisms of action are not yet fully elucidated and require further investigation. researchgate.net For some antimicrobial peptides with an acetic acid moiety, the mechanism has been confirmed to involve membrane disruption, leading to bacterial cell death. nih.gov However, for the thiazole derivatives of this compound, it is suggested that their efficacy, particularly the notable antifungal effects, warrants more detailed studies at the molecular level to understand how they inhibit fungal growth. researchgate.net

The synthesis of thiazole-containing derivatives has been a fruitful strategy in the development of new antimicrobial agents. nih.gov A common synthetic route involves the reaction of p-chlorophenacyl bromide with thiourea (B124793) to produce the core nucleus, [2-amino-4-(4-chlorophenyl) 1,3-thiazole]. researchgate.net This intermediate can then be further modified. For instance, reacting it with chloroacetyl chloride yields a precursor that can be treated with urea (B33335) or thiourea to generate a variety of derivatives. researchgate.net

These synthetic efforts have produced a range of novel compounds that have been systematically evaluated for their biological activities. researchgate.netnih.gov The characterization of these new molecules is typically confirmed using methods such as fourier transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1HNMR), and elemental microanalysis. researchgate.net The subsequent screening against microbial pathogens has revealed that these thiazole derivatives are a promising class of compounds with significant antifungal and moderate antibacterial activities. researchgate.net

Anti-inflammatory and Immunosuppressive Activities

In addition to antimicrobial properties, derivatives of this compound have been investigated for their potential anti-inflammatory and immunosuppressive effects. Research involving the synthesis of new derivatives of 2-amino-4-p-chlorophenylthiazole-s-acetic acid was specifically undertaken to explore these activities. nih.gov Pharmacological investigations of the newly obtained compounds confirmed that some of the synthesized derivatives possess both anti-inflammatory and immunosuppressive properties. nih.gov The chemical structures of these active compounds were verified through elemental analysis and IR spectra. nih.gov This line of research highlights the therapeutic potential of this chemical scaffold beyond infectious diseases, extending into conditions involving inflammation and immune system dysregulation. nih.gov

Investigation of Thiazole-5-acetic Acid Derivatives

Research into the derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid has led to the synthesis of several new compounds with notable pharmacological properties. nih.govnih.gov A series of 2-N-aralkylidene and 2-N-aralkyl derivatives, along with their corresponding methyl esters, were synthesized to explore their potential anti-inflammatory and immunosuppressive actions. nih.gov The synthesis process involved the condensation of the methyl ester of 2-amino-4-p-chlorophenylthiazole-5-acetic acid with various aromatic aldehydes, followed by reduction and selective hydrolysis to yield the desired amino acids. nih.gov

Further chemical modifications led to the creation of α-sulphoderivatives. nih.gov Pharmacological testing of these newly synthesized compounds revealed that some possess both anti-inflammatory and immunosuppressive activity. nih.govnih.gov The chemical structures of these compounds were confirmed through elemental analysis and infrared (IR) spectra. nih.gov The thiazole ring is a significant heterocyclic scaffold in medicinal chemistry, known to be a component in various biologically active compounds. globalresearchonline.net

Structure-Activity Relationships in Anti-inflammatory Agents

The analysis of the synthesized derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid allowed for the establishment of initial structure-activity relationships (SAR). nih.govnih.gov SAR studies are crucial in medicinal chemistry for predicting the activity of new agents and optimizing lead compounds. nih.gov In this specific group of thiazole derivatives, the pharmacological analysis demonstrated a clear link between the chemical structure and the observed biological activity. nih.gov

The most potent immunosuppressive and anti-inflammatory effects were observed in the 2-aralkyl-alpha-sulphoderivatives. nih.gov This finding highlights the importance of the aralkyl and alpha-sulpho groups in enhancing the anti-inflammatory and immunosuppressive properties of the parent compound. The systematic study of such relationships is fundamental to the development of more effective therapeutic agents. nih.gov

Potential Therapeutic Applications Beyond Traditional Pharmacology

The applications of this compound and its derivatives extend into several areas of therapeutic and performance-enhancing research, including its use as a foundational molecule in drug synthesis, its potential as a performance aid, and its activity against cancer cells.

Drug Development and Pharmaceutical Precursors

This compound serves as a valuable building block in the synthesis of more complex molecules and as a precursor for various pharmaceuticals. Its structural relationship to glycine allows it to be incorporated into different biochemical pathways and reactions. Generally, amino acid derivatives are critical in the development of new drugs. For instance, the related compound (2-aminothiazol-4-yl)-acetic acid and its derivatives are known to form the side chains of semi-synthetic cephalosporin (B10832234) antibiotics. google.com Similarly, 4-chlorophenylacetic acid, a related chemical, is used as an intermediate in the production of penicillin. google.com The versatility of this compound in chemical reactions, such as oxidation, reduction, and substitution, makes it a useful reagent for creating a diverse range of derivatives for drug discovery.

Role as Ergogenic Dietary Substances and Influence on Physical Performance

Amino acids and their derivatives have been commercially utilized as ergogenic supplements to enhance physical performance. medchemexpress.com Ergogenic aids are substances used to improve exercise and athletic performance by delaying fatigue, increasing work output, or enhancing recovery. nih.gov These compounds can influence the secretion of anabolic hormones, provide fuel during exercise, improve mental performance under stress, and help prevent exercise-induced muscle damage. medchemexpress.com Due to these properties, amino acid derivatives are recognized as potentially beneficial ergogenic dietary substances. medchemexpress.com While specific studies on this compound as an ergogenic aid are not detailed, the general class of compounds to which it belongs is well-established in sports nutrition for these purposes. medchemexpress.comquizlet.com

Anticancer Activity and Mechanisms of Action

Derivatives based on scaffolds similar to this compound have been a focus of anticancer research. The thiazole nucleus, in particular, is a component of several compounds investigated for their anti-neoplastic properties. globalresearchonline.netmdpi.com Research has shown that synthetic derivatives incorporating the 2-aminothiazole structure exhibit antiproliferative effects against various human cancer cell lines. mdpi.com The mechanism of action for some related anticancer compounds involves the inhibition of tubulin, a protein essential for cell division, which leads to mitotic arrest and cell death. nih.gov

The cytotoxic potential of derivatives related to this compound has been evaluated against multiple human cancer cell lines. For example, various glycyrrhetic acid derivatives were tested against a panel of cancer cells that included HeLa (cervical cancer) and A549 (lung cancer). nih.gov In these studies, some compounds demonstrated significant antiproliferative activity, inducing cell death through mechanisms such as apoptosis, cell cycle arrest, and increased intracellular reactive oxygen species (ROS). nih.gov

Other research on different thiazole derivatives has shown cytotoxic effects against HeLa cells. researchgate.net Furthermore, studies on oxadiazole-based compounds, which share structural similarities, have demonstrated significant anticancer activity against cell lines for non-small cell lung cancer (NCI-H460, similar to A549) and central nervous system (CNS) cancer (SNB-19, SNB-75, related to glioblastoma lines like U87). nih.gov

The table below summarizes findings from studies on related derivative compounds, illustrating their cytotoxic activity.

| Compound Class | Cell Line | Activity Metric | Result | Reference |

| Glycyrrhetic Acid Derivatives | HeLa | IC₅₀ | 11.4 ± 0.2 µM | nih.gov |

| Aminonaphthoquinones | Various Cancer Lines | IC₅₀ | 0.49 to 3.89 µg·mL⁻¹ | nih.gov |

| Oxadiazole Analogues | NCI-H460 (Lung) | Percent Growth Inhibition | 55.61% | nih.gov |

| Oxadiazole Analogues | SNB-75 (CNS) | Percent Growth Inhibition | 54.68% | nih.gov |

This table presents data for derivative compounds structurally or conceptually related to this compound to illustrate the anticancer potential of such chemical classes.

Based on a comprehensive review of available scientific literature, there is currently no specific information detailing the direct effects of this compound or its immediate derivatives on the induction of caspase 3 activation, the reduction of mitochondrial membrane potential, or the production of reactive oxygen species. Similarly, detailed applications of this specific compound in protein and enzyme studies are not extensively documented in publicly accessible research.

The provided outline requires a detailed analysis of these specific biological activities and applications. Due to the lack of available data directly corresponding to this compound in these areas, it is not possible to generate a scientifically accurate article that adheres to the strict requirements of the requested structure and content.

General information confirms that this compound, also known as DL-4-chlorophenylglycine, is a derivative of the amino acid glycine. medchemexpress.comscielo.br It is recognized as an important intermediate and raw material in organic synthesis, particularly for pharmaceuticals, agrochemicals, and dyestuffs. The compound is commercially available and used in research, including peptide synthesis. sigmaaldrich.com

However, specific mechanistic investigations into its role in apoptosis through caspase-3, mitochondrial function, and oxidative stress pathways, as well as its use in enzyme studies, are not described in the current body of research literature. Studies on other compounds with similar names, such as 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole, have shown effects on reactive oxygen species, but this is a structurally distinct molecule. nih.gov Likewise, research into the biological activities of more complex derivatives, such as those based on a 2-amino-4-p-chlorophenylthiazole-5-acetic acid scaffold, has been conducted, but these findings cannot be directly attributed to the parent compound. nih.gov

Without specific research data on the topics outlined, any attempt to create the requested article would involve speculation and would not meet the required standards of scientific accuracy.

Advanced Analytical Techniques for Characterization of 2 Amino 2 4 Chlorophenyl Acetic Acid

Chromatographic Methods for Purity Assessment and Enantiomeric Separation

Chromatographic techniques are indispensable for separating 2-Amino-2-(4-chlorophenyl)acetic acid from impurities and for resolving its enantiomers. High-performance liquid chromatography and gas chromatography are the primary methods used for these purposes.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a powerful tool for assessing the purity of this compound. This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Research Findings: A common approach involves using a reversed-phase C18 column. researchgate.netresearchgate.net For the analysis of similar compounds like 2-amino-4-chlorophenol, a mobile phase consisting of a mixture of water, acetonitrile, and acetic acid (e.g., 70:30:1 v/v/v) has been effectively used with UV detection at 280 nm. researchgate.netresearchgate.netwho.int The carboxyl group in organic acids allows for UV detection. scioninstruments.com For the analysis of related amino acids, HPLC methods have been developed that show high sensitivity and precision, with broad linear ranges and low limits of detection and quantification. chromatographyonline.com The purity of a similar compound, 4-Chlorophenylacetic acid, has been determined to be as high as 99.89% using HPLC with UV detection at 220 nm. lgcstandards.com

Table 1: Typical HPLC Parameters for Analysis of Related Compounds

| Parameter | Value |

|---|---|

| Column | C18 (250 mm x 4.6 mm, 5 µm) researchgate.netresearchgate.net |

| Mobile Phase | Water:Acetonitrile:Acetic Acid (70:30:1 v/v/v) researchgate.netresearchgate.net |

| Flow Rate | 1.0 - 1.5 mL/min researchgate.netresearchgate.netdeswater.com |

| Detection | UV at 220-283 nm lgcstandards.comdeswater.com |

| Column Temperature | 40°C deswater.com |

Gas Chromatography (GC) for Purity Analysis

Gas Chromatography (GC) is another technique used for purity analysis, particularly for volatile or semi-volatile compounds. However, the polar nature of amino acids like this compound necessitates a derivatization step to increase their volatility and thermal stability for GC analysis. thermofisher.comsigmaaldrich.com

Research Findings: Derivatization is a key step to make amino acids suitable for GC analysis. sigmaaldrich.com Common derivatization reagents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which convert the polar amino and carboxyl groups into more volatile silyl (B83357) derivatives. thermofisher.comsigmaaldrich.com For instance, MSTFA converts active hydrogens into stable and volatile derivatives, making them easier to detect. thermofisher.com Another method involves converting amino acids into their N(O,S)-isobutoxycarbonyl (isoBOC) methyl ester derivatives, which can be analyzed by GC with flame ionization detection (FID). nih.gov The separation is typically achieved on columns like a 5% phenyl methylpolysiloxane (e.g., TRACE TR-5) or a DB-17 capillary column. thermofisher.comnih.gov

Table 2: GC Derivatization and Analysis Approaches for Amino Acids

| Derivatization Reagent | Derivative Formed | GC Column Type | Detector |

|---|---|---|---|

| MSTFA | Trimethylsilyl (TMS) derivative thermofisher.com | 5% Phenyl Methylpolysiloxane thermofisher.com | FID thermofisher.com |

| MTBSTFA | tert-Butyl Dimethylsilyl (TBDMS) derivative sigmaaldrich.com | SLB-5ms sigmaaldrich.com | MS sigmaaldrich.comresearchgate.net |

| Isobutyl chloroformate | N(O,S)-isobutoxycarbonyl (isoBOC) methyl ester nih.gov | DB-17 nih.gov | FID nih.gov |

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is a chiral molecule, it exists as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. This is particularly important as enantiomers can have different biological activities. nih.gov

Research Findings: Chiral stationary phases (CSPs) are at the heart of chiral chromatography. nih.gov Cyclodextrin-based CSPs are widely applicable for the separation of enantiomers. nih.gov For example, fully derivatized 4-chlorophenylcarbamate-β-CD bonded CSPs have successfully separated the enantiomers of various drugs. nih.gov Another approach utilizes macrocyclic glycopeptide-based CSPs, such as those with teicoplanin, which can separate N-blocked amino acids. sigmaaldrich.com Crown ether-based stationary phases are also effective for the enantioseparation of primary amine compounds. nih.gov The separation mechanism often involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral stationary phase, leading to different retention times. scas.co.jp

Table 3: Examples of Chiral Stationary Phases for Amino Acid Separation

| Chiral Stationary Phase Type | Example | Application |

|---|---|---|

| Cyclodextrin-based | 4-chlorophenylcarbamate-β-CD nih.gov | Enantiomeric separation of various drugs nih.gov |

| Macrocyclic Glycopeptide | Teicoplanin (CHIROBIOTIC T) sigmaaldrich.com | Resolution of N-blocked amino acids sigmaaldrich.com |

| Crown Ether-based | Crownpak CR (+) nih.gov | Chiral resolution of compounds with primary amine groups nih.gov |

Spectroscopic Characterization

Spectroscopic methods provide fundamental information about the molecular structure and weight of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. rsc.org

Research Findings: The ¹H NMR spectrum of a related compound, S-(4-chlorophenyl) benzothioate, shows characteristic signals for the protons on the phenyl ring. rsc.org For example, in CDCl₃, the aromatic protons appear as multiplets in the region of δ 7.4-8.1 ppm. rsc.org In the ¹³C NMR spectrum of the same compound, the carbon atoms of the phenyl ring and the carbonyl group give distinct signals. rsc.org For this compound, one would expect to see signals corresponding to the protons of the chlorophenyl group, the alpha-hydrogen, and the amino group protons in the ¹H NMR spectrum. The ¹³C NMR spectrum would show signals for the carboxyl carbon, the alpha-carbon, and the carbons of the chlorophenyl ring.

Table 4: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H NMR | ||

| Aromatic-H | 7.3 - 7.5 | Multiplet |

| α-H | ~4.5 - 5.0 | Singlet/Doublet |

| NH₂ | Variable | Broad Singlet |

| COOH | Variable | Broad Singlet |

| ¹³C NMR | ||

| C=O | ~170 - 175 | |

| C-Cl | ~133 - 135 | |

| Aromatic C-H | ~128 - 130 |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can further confirm its structure. The monoisotopic mass of the (R)-enantiomer is 185.0243562 Da. nih.gov

Research Findings: Electron impact (EI) and electrospray ionization (ESI) are common ionization techniques. In ESI-MS, the compound can be observed as protonated molecules [M+H]⁺ or other adducts. For a related compound, 2-[(4-chlorophenyl)amino]acetic acid, predicted adducts include [M+H]⁺ at m/z 186.03163 and [M+Na]⁺ at m/z 208.01357. uni.lu The fragmentation of protonated amino acids typically involves losses of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO). nih.gov For example, the fragmentation of protonated methionine involves the loss of H₂O + CO. nih.gov For TBDMS derivatives of amino acids, characteristic fragments correspond to the molecular weight of the derivative minus a methyl group (M-15) or a tert-butyl group (M-57). sigmaaldrich.com

Table 5: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Ion Type | Predicted m/z |

|---|---|---|

| ESI Positive | [M+H]⁺ | 186.03 |

| [M+Na]⁺ | 208.01 | |

| ESI Negative | [M-H]⁻ | 184.02 |

| EI Fragmentation | [M-COOH]⁺ | 140.03 |

Note: Predicted m/z values are based on the monoisotopic mass.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that acts as a molecular "fingerprint." The absorption bands in the spectrum correspond to the vibrational frequencies of specific bonds within the molecule.

For this compound, the spectrum is expected to display characteristic absorption bands corresponding to its core functional groups: the amino group (-NH2), the carboxylic acid group (-COOH), the substituted aromatic ring, and the carbon-chlorine bond (C-Cl). While a specific experimental spectrum for this compound is not detailed in the reviewed literature, the expected absorption regions can be predicted based on established spectroscopic data for its constituent parts.

The analysis of a structurally similar compound, 2-(4-cyanophenylamino)acetic acid, was conducted using an FT-IR spectrometer in the range of 4000–450 cm⁻¹, providing a reference for the types of vibrations to be expected. nih.gov The interpretation of the spectrum for this compound would involve identifying the following key vibrational modes:

O-H Stretch: A very broad and strong absorption band is anticipated in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.

N-H Stretch: The primary amine group (-NH2) typically shows two medium-intensity bands in the 3500-3300 cm⁻¹ range, corresponding to asymmetric and symmetric stretching vibrations.

C-H Stretch: Aromatic C-H stretching vibrations are expected to appear as weak to medium bands just above 3000 cm⁻¹, while the aliphatic C-H stretch from the alpha-carbon will be found just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid is expected around 1700-1725 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations typically appear as one or more moderate bands in the 1600-1450 cm⁻¹ region.

C-Cl Stretch: The stretching vibration for the C-Cl bond is expected in the fingerprint region, typically between 800-600 cm⁻¹.

The following interactive table summarizes the expected FT-IR absorption bands for the key functional groups in this compound.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| Carboxylic Acid O-H | 3300 - 2500 | Stretch | Strong, Broad |

| Primary Amine N-H | 3500 - 3300 | Stretch | Medium |

| Aromatic C-H | > 3000 | Stretch | Weak to Medium |

| Aliphatic C-H | < 3000 | Stretch | Medium |

| Carbonyl C=O | 1725 - 1700 | Stretch | Strong |

| Aromatic C=C | 1600 - 1450 | Stretch | Medium |

| Carbon-Chlorine C-Cl | 800 - 600 | Stretch | Medium to Strong |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. When a molecule absorbs light in this region, an electron is promoted from a lower energy molecular orbital to a higher energy one. uark.edu The wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The structure of this compound contains several chromophores: the chlorophenyl group and the carbonyl group of the carboxylic acid. The lone pairs of electrons on the nitrogen of the amino group and the oxygens of the carboxylic acid also influence the electronic spectrum. The expected electronic transitions include:

π → π* Transitions: These high-energy transitions occur in the phenyl ring and the carbonyl C=O double bond. The conjugated system of the aromatic ring is expected to result in strong absorption bands.

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital of the carbonyl or aromatic ring. These transitions are typically of lower intensity than π → π* transitions.

A study on the UV spectra of glycine (B1666218) and acetic acid, which are structural components of the target molecule, showed that the wavelength of maximum absorption (λmax) and the molar extinction coefficients can increase with pH. uark.edu For glyphosate, a related amino acid derivative, the λmax shifted from <200 nm at acidic and neutral pH to 214 nm at a pH of 10.01. uark.edu This suggests that the electronic environment, and thus the UV-Vis spectrum of this compound, could be sensitive to pH changes, which alter the protonation state of the amino and carboxylic acid groups.

The following table details the expected electronic transitions for the chromophores present in the molecule.

| Chromophore | Electronic Transition | Expected Wavelength Region |

| Phenyl Ring | π → π | ~200-280 nm |

| Carbonyl (C=O) | n → π | ~270-300 nm |

| Carbonyl (C=O) | π → π* | Shorter wavelength, higher energy |

X-ray Crystallography for Solid-State Structure Determination

A search of the available scientific literature did not yield a specific crystal structure determination for this compound. However, crystallographic data for a closely related compound, 2-(4-Cyanophenylamino) acetic acid, has been reported. nih.gov The analysis of this analog revealed an Orthorhombic crystal system, which provides a potential reference for the type of crystal packing that might be observed for this compound. nih.gov

Were a single crystal of this compound to be analyzed, the resulting data would be presented in a crystallographic information file (CIF), containing key parameters as shown in the hypothetical data table below.

| Crystallographic Parameter | Description | Example Data (Hypothetical) |

| Crystal System | The symmetry class of the crystal lattice. | Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | P2₁2₁2₁ |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 18.4, b = 9.8, c = 22.0 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 90, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 3979 |

| Z | The number of molecules per unit cell. | 8 |

This information would be invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the amino and carboxylic acid groups, and the packing arrangement of the molecules in the solid state.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula. A close match between the experimental and theoretical values serves as crucial evidence for the purity and elemental composition of the synthesized compound.

The molecular formula for this compound is C₈H₈ClNO₂. Its molecular weight is 185.61 g/mol . nih.gov Based on this, the theoretical elemental composition can be calculated.

The following interactive table shows the calculated theoretical elemental composition of this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 51.77 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.34 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 19.10 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.55 |

| Oxygen | O | 15.999 | 2 | 31.998 | 17.24 |

| Total | 185.61 | 100.00 |

Experimental results from an elemental analyzer would be compared against these theoretical values. A high degree of correlation (typically within ±0.4%) is a standard requirement for the verification of a pure chemical sample in research publications.

Computational and Theoretical Studies of 2 Amino 2 4 Chlorophenyl Acetic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT methods are employed to optimize the molecular geometry, predict electronic and spectroscopic properties, and understand the reactivity of 2-amino-2-(4-chlorophenyl)acetic acid. These calculations are typically performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), to solve the Schrödinger equation approximately. nih.govnih.gov

Molecular Structure Optimization and Geometrical Parameters

The initial step in computational analysis involves optimizing the molecular geometry to find the lowest energy conformation of the molecule. This process determines the precise bond lengths, bond angles, and dihedral angles. For molecules like this compound, the three-dimensional arrangement is characterized by a central chiral carbon atom bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 4-chlorophenyl group.

Below is a representative table of selected geometrical parameters for a molecule with similar functional groups, as determined by DFT calculations.

| Parameter | Bond | Predicted Bond Length (Å) | Parameter | Angle | Predicted Bond Angle (°) |

| C-C (phenyl) | C-C | ~1.39 - 1.41 | C-C-C (phenyl) | C-C-C | ~120 |

| C-Cl | C-Cl | ~1.75 | C-C-Cl | C-C-Cl | ~119 - 121 |

| Cα-N | C-N | ~1.46 | Cα-N-H | C-N-H | ~109.5 |

| Cα-C (carboxyl) | C-C | ~1.53 | N-Cα-C | N-C-C | ~110 |

| C=O (carboxyl) | C=O | ~1.21 | O=C-OH | O-C-O | ~125 |

| C-OH (carboxyl) | C-O | ~1.35 | C-O-H | C-O-H | ~109 |

Note: The values are typical and based on DFT calculations for structurally related compounds.

Electronic Properties: HOMO-LUMO Analysis and Energy Gaps

The electronic character of a molecule is fundamentally described by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Egap), is a critical parameter for determining molecular stability, chemical reactivity, and electronic transport properties. nih.govnih.gov A smaller energy gap suggests higher reactivity and lower stability. researchgate.net

For this compound, the HOMO is expected to be localized mainly on the electron-rich 4-chlorophenyl ring and the lone pair of the nitrogen atom in the amino group. The LUMO is typically distributed over the carboxylic acid group and the phenyl ring, which can accept electron density. DFT calculations, often using the B3LYP functional, are used to compute these energy levels. nih.govnih.gov

In a study on the related compound 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile, DFT calculations yielded a HOMO energy of -6.354 eV and a LUMO energy of -2.712 eV, resulting in an energy gap of 3.642 eV. nih.gov Another analysis of 2-(4-Cyanophenylamino) acetic acid found HOMO and LUMO energies of -6.2056 eV and -1.2901 eV, respectively, indicating charge transfer capabilities within the molecule. nih.govresearchgate.net These values provide a reference for the expected electronic properties of the title compound.

| Property | Description | Representative Energy Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.2 to -6.4 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.2 to -2.8 |

| Energy Gap (Egap) | ELUMO - EHOMO | ~ 3.6 to 5.0 |

Note: Values are based on DFT studies of structurally similar aromatic and chloro-substituted compounds. nih.govnih.gov

Mulliken Atomic Charges and Charge Transfer Interactions

Mulliken population analysis is a computational method used to assign partial atomic charges to the individual atoms within a molecule. This analysis provides a quantitative picture of the electron distribution and helps identify sites prone to electrostatic interactions. The charge distribution is crucial for understanding intramolecular charge transfer (ICT) phenomena, where electron density moves from an electron-donating part of the molecule to an electron-accepting part upon excitation. nih.gov

In this compound, the electronegative chlorine, oxygen, and nitrogen atoms are expected to carry negative Mulliken charges, while the adjacent carbon and hydrogen atoms would be more positive. This charge separation creates a molecular dipole moment and influences how the molecule interacts with its environment. Natural Bond Orbital (NBO) analysis is another method used to study charge transfer and the delocalization of electron density arising from intramolecular interactions. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. nih.gov It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The different colors on the MEP surface indicate varying potential values:

Red: Regions of most negative potential, rich in electrons, and indicative of sites for electrophilic attack (e.g., around the oxygen atoms of the carboxyl group).

Blue: Regions of most positive potential, electron-deficient, and indicative of sites for nucleophilic attack (e.g., around the acidic hydrogen of the carboxyl group and hydrogens of the amino group).

Green: Regions of neutral or zero potential.

For this compound, the MEP map would show a strong negative potential (red) around the carbonyl oxygen and a strong positive potential (blue) around the amino group's hydrogens and the carboxylic acid's hydroxyl hydrogen, highlighting these areas as key sites for hydrogen bonding and other intermolecular interactions. researchgate.net

Vibrational Frequency Analysis (FT-IR, FT-Raman Predictions)

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, researchers can assign the specific atomic motions (stretching, bending, twisting) corresponding to the peaks observed in experimental spectra. researchgate.net These theoretical spectra serve as a powerful tool for structural confirmation. nih.gov A scaling factor is often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and other method-based discrepancies. nih.gov

For this compound, the predicted vibrational spectrum would feature characteristic peaks for its functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

| Amino (N-H) | Stretching | ~3300 - 3500 |

| Carboxyl (O-H) | Stretching | ~3000 - 3400 (broad) |

| Aromatic C-H | Stretching | ~3000 - 3100 |

| Carboxyl (C=O) | Stretching | ~1700 - 1750 |

| Phenyl Ring (C=C) | Stretching | ~1450 - 1600 |

| C-Cl | Stretching | ~700 - 850 |

Note: These are characteristic ranges and can be refined by specific DFT calculations. nih.govresearchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another, typically a protein or enzyme (a receptor). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and proposing potential mechanisms of action. f1000research.com

While specific docking studies for this compound were not found in the search results, studies on its derivatives and related amino acid structures provide a framework for its potential applications. nih.govekb.eg As an amino acid derivative, this compound could be docked against various enzymes where amino acids serve as substrates or modulators. Potential targets could include aminotransferases, oxidoreductases, or receptors involved in neurotransmission. nih.gov

A typical molecular docking study involves:

Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB).

Preparing the ligand (the title compound) by optimizing its geometry and assigning charges.

Using a docking algorithm to systematically search for the best binding poses of the ligand within the protein's active site.

Scoring the poses based on binding energy (e.g., in kcal/mol), which estimates the stability of the ligand-receptor complex.

For example, docking studies on derivatives have identified potential interactions with targets like cyclin-dependent kinases (CDKs) or histone deacetylases (HDACs), where hydrogen bonds and hydrophobic interactions with active site residues are key to binding. nih.govf1000research.com A lower binding energy score typically indicates a higher predicted affinity.